molecular formula C17H20N6O2 B2655640 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide CAS No. 1172390-52-1

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide

Cat. No.: B2655640
CAS No.: 1172390-52-1
M. Wt: 340.387
InChI Key: BEARSZTVMBBNFK-UHFFFAOYSA-N
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Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the furan-2-carboxamide moiety. Common reagents used in these steps include various amines, carboxylic acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure efficient and selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, pyrimidine, and furan derivatives that share structural features with N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide. Examples include:

  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 4-amino-1-methyl-3-propylpyrazole-5-carboxamide

Uniqueness

What sets this compound apart is its unique combination of three different heterocyclic rings, which may confer distinct chemical and biological properties. This structural complexity can lead to diverse interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-11-9-12(2)23(22-11)16-10-15(20-13(3)21-16)18-6-7-19-17(24)14-5-4-8-25-14/h4-5,8-10H,6-7H2,1-3H3,(H,19,24)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEARSZTVMBBNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C3=CC=CO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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